molecular formula C14H15NO5S B11985559 (2E)-3-{N-[3-(methoxycarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]carbam oyl}prop-2-enoic acid

(2E)-3-{N-[3-(methoxycarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]carbam oyl}prop-2-enoic acid

Cat. No.: B11985559
M. Wt: 309.34 g/mol
InChI Key: PHSWQJBAHRHEHZ-VOTSOKGWSA-N
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Description

(2E)-4-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID is a complex organic compound that features a benzothiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Methoxycarbonyl Group: This step often involves esterification reactions using methanol and a suitable acid catalyst.

    Formation of the Butenoic Acid Moiety: This can be synthesized through aldol condensation reactions followed by oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can be used to modify the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can be performed on the benzothiophene ring to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: Use in imaging or as a marker for certain biological processes.

Industry

    Materials Science: Incorporation into polymers or other materials to enhance properties such as conductivity or stability.

    Agriculture: Possible use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2E)-4-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene ring structures.

    Methoxycarbonyl Compounds: Molecules containing the methoxycarbonyl functional group.

    Butenoic Acid Derivatives: Compounds with similar butenoic acid moieties.

Uniqueness

    Structural Features: The combination of the benzothiophene ring, methoxycarbonyl group, and butenoic acid moiety makes this compound unique.

    Reactivity: Its specific reactivity profile distinguishes it from other similar compounds.

Properties

Molecular Formula

C14H15NO5S

Molecular Weight

309.34 g/mol

IUPAC Name

(E)-4-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H15NO5S/c1-20-14(19)12-8-4-2-3-5-9(8)21-13(12)15-10(16)6-7-11(17)18/h6-7H,2-5H2,1H3,(H,15,16)(H,17,18)/b7-6+

InChI Key

PHSWQJBAHRHEHZ-VOTSOKGWSA-N

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C(=O)O

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC(=O)O

Origin of Product

United States

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